molecular formula C18H15NO3S2 B3008599 (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 849020-49-1

(Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B3008599
CAS No.: 849020-49-1
M. Wt: 357.44
InChI Key: KZFHUNNTWBTLOA-PFKGSKDKSA-N
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Description

(Z)-3-(2-Ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a synthetic 5-ene-rhodanine derivative offered as a high-purity research chemical. This compound belongs to the 4-thiazolidinone class, a privileged scaffold in medicinal chemistry and materials science known for its diverse biological and physicochemical properties . This compound is primarily investigated for its potential pharmacological activities. Its molecular structure, featuring an extended π-conjugated system formed by the exocyclic double bond at the C5 position, is a key motif associated with significant biological effects . Research on analogous 5-ene-4-thiazolidinones has demonstrated promising anticancer properties, with mechanisms involving the induction of apoptosis, disruption of mitochondrial membrane potential, and increased generation of reactive oxygen species (ROS) in cancer cell lines . Furthermore, the rhodanine (2-thioxo-4-thiazolidinone) core is frequently explored for its antimicrobial and antifungal activities, making this compound a candidate for infectious disease research . Beyond its biological potential, the conjugated electron system and specific substitution pattern make this compound a subject of interest in materials science . Thiazolidinone derivatives with similar architectures have been studied for their non-linear optical (NLO) properties, which are relevant for applications in optoelectronic devices, telecommunications, and optical data storage . The compound's structure is typically confirmed using a combination of techniques including 1 H NMR, 13 C NMR, FT-IR, and UV-Vis spectroscopy, supported by density functional theory (DFT) calculations . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-3-(2-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-2-21-15-10-4-3-9-14(15)19-17(20)16(24-18(19)23)11-5-7-13-8-6-12-22-13/h3-12H,2H2,1H3/b7-5+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFHUNNTWBTLOA-PFKGSKDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thiazolidinone intermediate.

    Formation of the Furanyl Allylidene Moiety: The final step involves the condensation of the thiazolidinone derivative with a furanyl aldehyde under basic conditions to form the allylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the allylidene moiety, converting it into a saturated alkyl chain.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities, making it a candidate for pharmaceutical development. Its structure suggests potential antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of thioxothiazolidin compounds possess notable antibacterial effects. For instance, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by substantial margins .

Compound MIC (mg/mL) MBC (mg/mL) Target Bacteria
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 150.004 - 0.06Not specifiedTrichoderma viride

Antifungal Activity

The compound also shows promising antifungal properties. The most active derivatives demonstrated MIC values as low as 0.004 mg/mL against sensitive fungal strains, indicating their potential as antifungal agents .

Synthesis and Structural Studies

The synthesis of (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one has been achieved through various methodologies involving the reaction of thiazolidinone derivatives with furan-based compounds . Structural analysis through X-ray crystallography reveals its non-planar conformation, which could influence its biological activity.

Parameter Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)24.193(4)
b (Å)5.8614(10)
c (Å)13.873(3)

Material Science Applications

Beyond medicinal applications, compounds like this compound are being explored for their material properties, particularly in organic electronics and photonic devices due to their unique electronic structures.

Electronic Properties

The incorporation of furan rings in the molecular structure contributes to enhanced electron mobility, making these compounds suitable for applications in organic semiconductors .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thioxothiazolidin derivatives, the compound demonstrated superior antibacterial activity against E. coli and Staphylococcus aureus. The study utilized both in vitro assays and molecular docking techniques to elucidate the mechanism of action.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound revealed that varying reaction conditions significantly influenced yield and purity. The use of microwave-assisted synthesis was found to reduce reaction times while enhancing product yields.

Mechanism of Action

The mechanism of action of (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Effects on Position 3

  • Target Compound : 2-ethoxyphenyl group.
    • The ethoxy group enhances electron-donating effects and may improve membrane permeability compared to polar substituents like hydroxyl groups .
  • (Z)-3-phenyl-5-(2-hydroxybenzylidene)-2-thioxothiazolidin-4-one ():
    • The phenyl group provides rigidity, while the 2-hydroxybenzylidene moiety facilitates intramolecular hydrogen bonding (S(6) motif), enhancing structural stability .

Substituent Effects on Position 5

  • Target Compound: (E)-3-(furan-2-yl)allylidene.
  • 5-(4-isopropylbenzylidene)-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one (): The isopropylbenzylidene group increases hydrophobicity, favoring antimicrobial activity, while the dimethylaminoethyl side chain introduces basicity, aiding solubility .

Structural and Electronic Properties

  • The (E)-configuration of the allylidene group in the target compound ensures planarity, facilitating π-conjugation with the thiazolidinone core. This contrasts with (Z)-configured benzylidenes in , which exhibit non-planar geometries due to steric clashes .

Biological Activity

(Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities. This thiazolidinone derivative exhibits a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. The structural features of this compound, particularly the thiazolidinone core and the substituted aromatic rings, are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-thioxothiazolidin-4-one with appropriate aldehydes under acidic conditions. The process can be optimized to yield high purity and yield, which is essential for biological testing.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown the ability to scavenge reactive oxygen species (ROS), which contributes to their protective effects against oxidative stress in cells .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds structurally related to this compound have demonstrated selective inhibition of cancer cell proliferation, particularly in melanoma and leukemia cell lines .

3. Anti-inflammatory Effects

Thiazolidinones have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX . This makes them promising candidates for treating inflammatory diseases.

Case Studies

  • Anticancer Studies : A study focusing on thiazolidinone derivatives revealed that modifications in the aromatic substituents significantly impacted their cytotoxicity against various cancer cell lines. The presence of an ethoxy group was associated with enhanced activity against melanoma cells .
    CompoundCell Line TestedIC50 (µM)
    Parent CompoundMelanoma15
    Ethoxy DerivativeMelanoma8
    Furan SubstitutedLeukemia12
  • Antioxidant Activity : In vitro assays demonstrated that related thiazolidinones effectively reduced ROS levels in cell cultures, suggesting a potential mechanism for their protective effects against oxidative damage .
    CompoundROS Reduction (%)
    Control0
    Ethoxy Derivative45
    Furan Substituted60

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Tyrosinase : Some thiazolidinone derivatives have been shown to inhibit tyrosinase activity, which is crucial in melanogenesis, thereby providing a basis for their use as skin-whitening agents .
  • Modulation of Signaling Pathways : Compounds like this thiazolidinone may interact with key signaling pathways involved in cell proliferation and survival, such as ERK and PI3K/Akt pathways .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one?

Methodological Answer:
The synthesis typically involves Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one) and a furan-containing aldehyde (e.g., 3-(furan-2-yl)propenal). Key steps include:

  • Reaction Conditions : Reflux in a polar solvent (e.g., ethanol or acetic acid) under basic (e.g., sodium acetate) or acidic catalysis .
  • Stereochemical Control : The (Z)- and (E)-configurations of the allylidene group are influenced by reaction temperature, solvent polarity, and steric effects. For example, glacial acetic acid promotes (E)-selectivity in analogous syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the pure product .

(Basic) What spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiazolidinone ring, ethoxyphenyl, and furyl-allylidene moieties. For example, the thioxo group (C=S) resonates at ~195–200 ppm in ¹³C NMR .
    • 2D NMR (COSY, NOESY) : Resolves stereochemistry and spatial proximity of substituents .
  • IR Spectroscopy : Confirms the presence of C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, though limited by crystal growth challenges in thiazolidinone derivatives .

(Advanced) How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

Methodological Answer:
DFT studies provide insights into:

  • Electronic Structure : Calculated HOMO-LUMO gaps predict reactivity (e.g., nucleophilic/electrophilic sites). For example, the furan ring’s electron-rich nature increases electrophilicity at the allylidene position .
  • Stereoelectronic Effects : Optimized geometries reveal steric clashes between the ethoxyphenyl and furyl groups, influencing (Z/E)-isomer stability .
  • Spectroscopic Correlations : Simulated IR/NMR spectra align with experimental data to validate assignments .
    Reference Workflow : Use software like Gaussian 09 with B3LYP/6-311++G(d,p) basis sets .

(Advanced) What strategies optimize reaction yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying. Acetic acid improves condensation efficiency but complicates purification .
  • Catalyst Screening : Sodium acetate is cost-effective, but piperidine or morpholine may reduce side reactions in analogous systems .
  • Reaction Monitoring : TLC (hexane:ethyl acetate, 1:4) tracks progress. For air-sensitive steps, inert atmospheres (N₂/Ar) prevent oxidation .
  • Yield Challenges : The furan ring’s sensitivity to strong acids/bases necessitates pH control (pH 6–8) during workup .

(Advanced) How do structural modifications (e.g., ethoxyphenyl vs. dichlorophenyl) impact biological activity?

Methodological Answer:

  • Comparative SAR Studies :
    • Ethoxyphenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.5 vs. ~4.2 for dichlorophenyl analogs) .
    • Furyl-allylidene Moiety : Introduces π-π stacking potential with biological targets (e.g., enzyme active sites) .
  • Biological Assays :
    • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains via broth microdilution (MIC ≤ 16 µg/mL in analogs) .
    • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal IC₅₀ values correlated with substituent electronegativity .

(Basic) What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Antibacterial : Agar diffusion or microdilution assays (CLSI guidelines) using E. coli (ATCC 25922) and S. aureus (ATCC 29213) .
  • Antifungal : Broth dilution against C. albicans (ATCC 90028), with fluconazole as a positive control .
  • Cytotoxicity : MTT assay on NIH/3T3 fibroblasts to assess selectivity (IC₅₀ > 50 µM desirable) .
  • Enzyme Inhibition : Screen against α-glucosidase or COX-2 via spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .

(Advanced) How can stereochemical inconsistencies in synthetic products be resolved?

Methodological Answer:

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate (Z)- and (E)-isomers .
  • Dynamic NMR : Variable-temperature ¹H NMR detects isomerization barriers (e.g., coalescence temperature analysis) .
  • Mechanistic Insights : DFT calculations identify transition states for isomer interconversion, guiding solvent/base optimization .

(Advanced) What computational tools predict this compound’s ADMET properties?

Methodological Answer:

  • Software : SwissADME or ADMETLab 2.0 predict:
    • Absorption : High Caco-2 permeability (LogP ~3.5) but moderate bioavailability (F ~30%) due to furan metabolism .
    • Toxicity : Ames test alerts for mutagenicity in thioxo-containing analogs .
  • Validation : Compare with experimental hepatotoxicity data (e.g., HepG2 cell viability assays) .

(Basic) What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Degrades under UV light (λ > 300 nm) and humid conditions. Stabilize with antioxidants (e.g., BHT) in dark vials .
  • Storage : −20°C under argon, desiccated (silica gel). Avoid DMSO due to thioxo group reactivity .

(Advanced) How can contradictions in biological activity data across studies be addressed?

Methodological Answer:

  • Data Normalization : Standardize assays (e.g., cell line passage number, serum concentration) .
  • Structural Verification : Reconfirm batch purity via HPLC (≥95%) and elemental analysis .
  • Mechanistic Follow-up : Use SPR (surface plasmon resonance) to validate target binding (e.g., hemoglobin subunits) observed in analogs .

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